Allyl isothiocyanate

Description

Significance of Allyl Isothiocyanate (AITC) in Academic Inquiry

The scientific interest in this compound stems primarily from its diverse pharmacological properties. nih.gov AITC is a subject of extensive research for its potential applications in various fields, including medicine and food preservation. mdpi.com Academic inquiry has focused on its antimicrobial, anti-inflammatory, and anticancer properties. numberanalytics.comnih.gov

Research has demonstrated that AITC exhibits potent activity against a wide spectrum of pathogens, including bacteria and fungi, which has led to its investigation as a natural food preservative. numberanalytics.commdpi.com Furthermore, numerous in vitro and in vivo studies have explored the anticancer activities of AITC. nih.govnih.gov These studies have shown that AITC can inhibit the proliferation of various cancer cell lines and retard the growth of tumors in animal models. mdpi.comoup.com The compound's ability to modulate multiple cellular signaling pathways related to oxidative stress, inflammation, and apoptosis is a key focus of this research. nih.gov

Historical Context of AITC Research

The formal identification of this compound in the chemical literature dates back to the 1890s in articles by Augustus E. Dixon. acs.org At that time, the compound was referred to as "allylthiocarbimide." acs.org However, it wasn't until 1964 that AITC was identified in a biological context by Misao Kojima, who found it in dried wasabi roots. acs.org

Early research centered on its role as a plant defense mechanism against herbivores. wikipedia.org The pungent nature of AITC, released upon tissue damage, serves to repel animals. wikipedia.orgbris.ac.uk Over the decades, scientific focus has expanded significantly. By the 1980s, studies began to explore the biological effects of isothiocyanates, including AITC, with a growing interest in their potential health benefits. nih.gov This has led to a multitude of studies investigating its mechanisms of action and potential therapeutic applications. nih.govnih.gov

AITC in Cruciferous Vegetables and Glucosinolate Hydrolysis

This compound is abundantly present in cruciferous vegetables from the Brassicaceae family, including broccoli, Brussels sprouts, cauliflower, and kale. nih.govnih.gov However, AITC does not exist in its active form within the intact plant cells. bris.ac.uk It is stored as a stable precursor, a type of glucosinolate. nih.govnih.gov The release of AITC is a result of an enzymatic reaction triggered by tissue damage. wikipedia.orgtaylorandfrancis.com

The direct precursor to this compound is a glucosinolate known as sinigrin (B192396). nih.govmdpi.com Sinigrin is found in significant quantities in vegetables like mustard seeds, horseradish, and wasabi. mdpi.comnih.gov By itself, sinigrin is a harmless and relatively nonreactive compound. bris.ac.uktaylorandfrancis.com It is compartmentalized within the plant's cells, physically separated from the enzyme that catalyzes its conversion. mdpi.comnih.gov This separation prevents self-intoxication of the plant tissue. nih.gov

When the plant tissue is damaged, for instance by chewing, cutting, or pest attack, the cellular compartments are ruptured. taylorandfrancis.comnih.gov This brings sinigrin into contact with the enzyme myrosinase (a type of β-thioglucosidase). wikipedia.orgbris.ac.ukwikipedia.org Myrosinase catalyzes the hydrolysis of the glucose group from sinigrin. wikipedia.orgfrontiersin.org This enzymatic reaction produces an unstable intermediate aglycone, which then spontaneously rearranges to form the volatile and highly reactive this compound. nih.govfrontiersin.org This process is a classic example of a plant defense mechanism known as the "mustard oil bomb". wikipedia.org The amount of AITC produced is dependent on the concentration of its precursor, sinigrin, and the activity of the myrosinase enzyme. chemrxiv.org

Data Tables

Table 1: Occurrence of this compound and its Precursor in a Selection of Cruciferous Vegetables

| Vegetable | Family | Precursor Compound | Resulting Isothiocyanate | Reference(s) |

| Mustard | Brassicaceae | Sinigrin | This compound (AITC) | wikipedia.orgnih.gov |

| Wasabi | Brassicaceae | Sinigrin | This compound (AITC) | mdpi.comnih.gov |

| Horseradish | Brassicaceae | Sinigrin | This compound (AITC) | mdpi.comnih.gov |

| Cabbage | Brassicaceae | Sinigrin | This compound (AITC) | nih.govnih.gov |

| Broccoli | Brassicaceae | Sinigrin, Glucoraphanin | This compound (AITC), Sulforaphane (B1684495) | nih.gov |

| Brussels Sprouts | Brassicaceae | Sinigrin | This compound (AITC) | nih.govnih.gov |

| Kale | Brassicaceae | Sinigrin | This compound (AITC) | nih.gov |

| Cauliflower | Brassicaceae | Sinigrin | This compound (AITC) | nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanatoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-2-3-5-4-6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJBYZNEUISWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

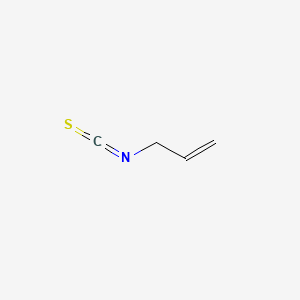

C=CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS, Array | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020047 | |

| Record name | Allyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl isothiocyanate, stabilized appears as a colorless to pale-yellow oily liquid with an irritating odor. Flash point 135 °F. Boiling point 300 °F. Poisonous by ingestion and skin absorption. Emits toxic fumes when heated to high temperature. Insoluble in water and slightly denser than water. Hence sinks in water. Used to make other chemicals and as a fumigant., Liquid, Colorless or pale yellow, very refractive liquid; very pungent, irritating odor; [Merck Index], COLOURLESS-TO-PALE-YELLOW OILY LIQUID WITH PUNGENT ODOUR., Colourless or pale yellow liquid; Very pungent, irritating aroma | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 3-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

304 °F at 760 mmHg (NTP, 1992), 152 °C, 150.00 to 152.00 °C. @ 760.00 mm Hg, 148-154 °C | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

115 °F (NTP, 1992), [ChemIDplus] 46 °C, 115 °F (46 °C) (Closed Cup), 46 °C c.c. | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992), In water, 2,000 mg/L at 20 °C, Very soluble in benzene, ethyl ether, ethanol, Miscible with alcohol and most organic solvents. One mL dissolves 8 mL 70% alcohol, SOLUBILITY IN ALCOHOL: 1:8 IN 80% ETHANOL; COMPLETELY MISCIBLE WITH ETHER, CHLOROFORM, AND BENZENE, Soluble in alcohol, ether, carbon disulfide, 2 mg/mL at 20 °C, Solubility in water: poor, Slightly soluble in water; Soluble in ether, Soluble (in ethanol) | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0126 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0126 g/cu cm at 20 °C, Relative density (water = 1): 1.0, 1.013-1.020 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.41 (Air = 1), Relative vapor density (air = 1): 3.4 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 77.5 °F ; 10 mmHg at 100.9 °F (NTP, 1992), 3.7 [mmHg], VP: 10 mm Hg at 38.3 °C, 0.493 kPa at 20 °C (3.7 mm Hg at 30 °C), Vapor pressure, kPa at 20 °C: 0.493 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isothiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In 1972, a food grade was available with the following specifications: 93% min purity; arsenic, 0.0003% max; lead, 0.001% max. It is also required to pass a test for phenol content | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale yellow, oily liquid | |

CAS No. |

57-06-7, 8007-40-7 | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl isothiocyanate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, mustard | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN34FX42G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112 °F (NTP, 1992), -80 °C, -102.5 °C | |

| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2367 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Allyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALLYL ISOTHIOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biosynthesis and Metabolism of Allyl Isothiocyanate

Enzymatic Pathways in Plants

Allyl isothiocyanate is not stored directly within plant tissues. nih.govwikipedia.org Instead, it exists in the form of its inert precursor, a glucosinolate called sinigrin (B192396). nih.govwikipedia.org This stable compound is physically segregated from the enzyme myrosinase within the plant's cells. nih.govusda.gov When the plant tissue is damaged, for instance by an animal chewing it, the cellular compartments are ruptured. wikipedia.orgusda.gov This rupture allows myrosinase to come into contact with sinigrin. wikipedia.org

The myrosinase enzyme then hydrolyzes the sinigrin, cleaving the glucose molecule from its structure. nih.gov This process forms an unstable intermediate aglycone, which spontaneously rearranges to produce the volatile and pungent this compound. nih.govwikipedia.org This enzymatic reaction serves as a powerful defense mechanism for the plant against herbivores. wikipedia.org

Genetic Regulation of Glucosinolate Biosynthesis and Degradation

The production of glucosinolates, the precursors to compounds like AITC, is a complex process under tight genetic control. nih.govresearchgate.net Research in model plants like Arabidopsis thaliana has shown that the biosynthesis and accumulation of glucosinolates are controlled by numerous genes and are influenced by the plant's tissue type and developmental stage. usda.govacs.org

The regulation of glucosinolate genes is managed by a sophisticated network of transcription factors, primarily from the MYB and basic helix-loop-helix (bHLH) families. nih.govresearchgate.net These transcription factors act as master switches. For example, in Arabidopsis, the transcription factor MYB28 is a crucial regulator for the pathway leading to aliphatic glucosinolates (the class to which sinigrin belongs). proquest.com Another factor, MYB29, plays a supporting role. proquest.com

This genetic machinery does not operate in isolation; it interacts with hormonal signals, most notably jasmonate, an important plant hormone involved in defense responses. nih.govresearchgate.net The interplay between transcription factors and hormones like jasmonate allows the plant to rapidly coordinate the expression of glucosinolate genes in response to environmental threats like herbivory or pathogen attack. nih.govproquest.com The regulation also connects to the plant's primary metabolism, including sulfur and auxin pathways, ensuring that the resources for producing these defense compounds are available. researchgate.net

Below is a table of key transcription factors involved in regulating glucosinolate biosynthesis.

Interactive Data Table: Key Regulatory Factors in Glucosinolate Biosynthesis| Factor Family | Specific Factor | Role in Glucosinolate Regulation |

|---|---|---|

| MYB | MYB28 | Master regulator of basal aliphatic glucosinolate biosynthesis. proquest.com |

| MYB | MYB29 | Plays an accessory role in jasmonate-mediated aliphatic glucosinolate biosynthesis. proquest.com |

| MYB | ATR1 | Specifically regulates genes related to indole (B1671886) glucosinolate biosynthesis. proquest.com |

AITC Metabolism in Biological Systems

Once ingested, this compound is absorbed and undergoes extensive metabolism before being excreted. nih.govnih.gov The primary metabolic route for AITC and other isothiocyanates is the mercapturic acid pathway. nih.govaacrjournals.org This pathway is a major process for detoxifying electrophilic compounds. tandfonline.com In vivo studies show that AITC is rapidly metabolized, primarily in the liver, and its metabolites are distributed to various tissues before being eliminated, mainly through urine. nih.govnih.gov

The metabolism of AITC via the mercapturic acid pathway is a multi-step enzymatic process designed to make the compound more water-soluble for excretion. nih.govtandfonline.com

Glutathione (B108866) Conjugation: The process begins in the liver, where the isothiocyanate group of AITC is conjugated with glutathione (GSH). nih.gov This reaction is catalyzed by Glutathione S-transferases (GSTs). nih.gov The resulting product is a glutathione conjugate (GSH-AITC). nih.gov

Sequential Hydrolysis: The GSH-AITC conjugate is then sequentially broken down. First, the enzyme γ-glutamyltranspeptidase removes the glutamate (B1630785) residue. nih.govtandfonline.com Next, a dipeptidase (or cystinylglycinase) removes the glycine (B1666218) residue. nih.govtandfonline.com This leaves a cysteine conjugate of AITC.

N-Acetylation: In the final step, the enzyme N-acetyltransferase acetylates the cysteine conjugate. nih.gov This produces the final, excretable metabolite, a mercapturic acid. nih.govtandfonline.com

Interactive Data Table: Enzymes of the Mercapturic Acid Pathway for AITC

| Enzyme | Abbreviation | Step in Pathway |

|---|---|---|

| Glutathione S-transferases | GSTs | Catalyzes the initial conjugation of AITC with glutathione. nih.gov |

| γ-Glutamyltranspeptidase | γ-GT | Removes the glutamyl group from the glutathione conjugate. nih.gov |

| Dipeptidases / Cystinylglycinase | - | Removes the glycinyl group from the conjugate. nih.gov |

| N-Acetyltransferase | NAT | Catalyzes the final acetylation step to form the mercapturic acid. nih.gov |

N-acetylcysteine Conjugates of AITC

The end product of the mercapturic acid pathway for AITC is N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine (NAC-AITC). nih.govnih.gov This compound is the specific mercapturic acid derived from AITC. aacrjournals.org Research has identified this N-acetylcysteine conjugate as the major urinary metabolite in humans following the consumption of AITC-containing foods like mustard. nih.gov

The quantification of NAC-AITC in urine serves as a reliable biomarker for assessing the uptake and metabolism of dietary AITC. nih.gov Studies have shown that this conjugate is typically excreted within the first 8 to 12 hours after ingestion, and the amount excreted is dependent on the dose of AITC consumed. nih.gov

Interactive Data Table: Key Metabolites in the Mercapturic Acid Pathway of AITC

| Metabolite Name | Abbreviation | Description |

|---|---|---|

| Glutathione-AITC conjugate | GSH-AITC | The initial product formed by the conjugation of AITC and glutathione. nih.gov |

| N-acetyl-S-(N-allylthiocarbamoyl)-L-cysteine | NAC-AITC | The final mercapturic acid product excreted in the urine. nih.govnih.gov |

Pharmacological and Biological Activities

Antineoplastic Effects

Allyl isothiocyanate (AITC), an organosulfur compound found in cruciferous vegetables, has demonstrated significant anticancer properties across a variety of cancer types. mdpi.comnih.gov Research indicates that AITC can inhibit the proliferation of numerous human cancer cell lines, including those of the prostate, bladder, breast, and colon. nih.govoup.comspandidos-publications.comresearchgate.net Its antineoplastic activity is exerted through several mechanisms, such as inducing cell cycle arrest and apoptosis, and modulating key cellular signaling pathways. mdpi.comnih.govnih.gov Studies have shown its effectiveness in both drug-sensitive and drug-resistant cancer cells, highlighting its potential as a chemopreventive and therapeutic agent. nih.govmdpi.com

The anticancer effects of AITC are not attributed to a single mode of action but rather to its ability to interact with multiple intracellular targets, leading to a cascade of events that culminate in the inhibition of cancer cell growth and survival. nih.gove-century.us

AITC has been consistently shown to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase. e-century.usspandidos-publications.com This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. This effect has been observed in various cancer cell lines, including human prostate cancer (PC-3 and LNCaP), colorectal adenocarcinoma (SW620), bladder cancer (UM-UC-3), and malignant glioma (GBM 8401). oup.comnih.govspandidos-publications.comnih.gov

The mechanism underlying AITC-induced G2/M arrest involves the modulation of key regulatory proteins. In human metastatic colorectal adenocarcinoma SW620 cells, AITC treatment leads to the downregulation of the protein phosphatases Cdc25B and Cdc25C at both the mRNA and protein levels. spandidos-publications.com The reduction of these critical phosphatases results in the decreased activity of the Cdc2/cyclin B1 complex, which is essential for entry into mitosis. spandidos-publications.com Similarly, in human hepatocellular cancer HepG2 cells and malignant glioma GBM 8401 cells, AITC has been found to decrease the expression of Cyclin B1 and CDK1, further contributing to cell cycle arrest in the G2/M phase. nih.gove-century.us

| Cancer Cell Line | Type of Cancer | Phase of Arrest | Key Molecular Alterations | Reference |

|---|---|---|---|---|

| SW620 | Colorectal Adenocarcinoma | G2/M | Downregulation of Cdc25B and Cdc25C | spandidos-publications.com |

| PC-3, LNCaP | Prostate Cancer | G2/M | Accumulation of cells in G2/M phase | oup.com |

| UM-UC-3 | Bladder Cancer | Mitotic Arrest | Increased ubiquitination and degradation of α- and β-tubulin | nih.gov |

| HepG2 | Hepatocellular Cancer | G2/M | Decreased expression of Cyclin B1 and CDK1 | e-century.us |

| GBM 8401 | Malignant Glioma | G2/M | Decrease in CDK1, cyclin A, and cyclin B activity | nih.gov |

AITC is a potent inducer of apoptosis, or programmed cell death, in cancer cells through mechanisms that are often dependent on the mitochondria. mdpi.comnih.gov This process is crucial for eliminating malignant cells. The induction of apoptosis by AITC has been documented in a wide range of cancer cells, including human glioblastoma, bladder cancer, colorectal cancer, and breast cancer. nih.govnih.govnih.goviiarjournals.org

The mitochondrion-mediated apoptotic pathway triggered by AITC involves several key events. AITC treatment leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G) from the mitochondria into the cytoplasm. mdpi.comnih.govnih.gov Cytoplasmic cytochrome c activates a cascade of cysteine proteases known as caspases. Specifically, AITC has been shown to activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3. mdpi.comnih.govnih.govmdpi.com The activation of caspase-3 leads to the cleavage of critical cellular substrates, resulting in the characteristic morphological changes of apoptosis. nih.gov Furthermore, AITC modulates the expression of the Bcl-2 family of proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, which further promotes mitochondrial dysfunction and apoptosis. mdpi.commdpi.com

| Cancer Cell Line | Type of Cancer | Key Apoptotic Events | Reference |

|---|---|---|---|

| GBM 8401 | Glioblastoma | Upregulation of caspase-3 and -9; increased cytosolic cytochrome c, AIF, and Endo G | mdpi.comnih.gov |

| UM-UC-3 | Bladder Cancer | Release of cytochrome c; activation of caspase-3 and -9 | nih.gov |

| HT-29 | Colorectal Cancer | Increased cytochrome c, Apaf-1, AIF, Endo G; activation of caspase-9 and -3 | mdpi.comnih.gov |

| MCF-7 | Breast Cancer | Increased Bax protein, decreased Bcl-2 expression; release of cytochrome c, AIF, and Endo G | mdpi.comresearchgate.net |

| HepG2 | Hepatocellular Cancer | Increased caspase-3/8 expression; decreased Bcl-2 expression | e-century.us |

AITC exerts its antineoplastic effects by modulating critical signal transduction pathways that regulate cancer cell proliferation, survival, and metastasis. mdpi.comnih.gov Its ability to interfere with these pathways underscores its multifaceted anticancer activity.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is often dysregulated in cancer. AITC has been shown to modulate the MAPK pathway, although its specific effects can be cell-type dependent. nih.govspandidos-publications.com In epidermal growth factor (EGF)-stimulated HT29 human colorectal adenocarcinoma cells, AITC effectively inhibited cell invasion and migration by suppressing the phosphorylation of key MAPK members, including JNK, ERK, and p38. spandidos-publications.comspandidos-publications.com This inhibition was associated with the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are critical for cancer cell invasion and are regulated by the MAPK pathway. mdpi.comspandidos-publications.com In contrast, studies on other cancer cells, such as PC-3 and LNCaP prostate cancer cells, have reported an activation of ERK and JNK, which was associated with the induction of apoptosis. nih.gov This suggests that AITC's influence on the MAPK pathway is complex and context-specific.

| Cancer Cell Line | Effect on MAPK Pathway | Downstream Consequence | Reference |

|---|---|---|---|

| HT29 (Colorectal) | Inhibition of p-JNK, p-ERK, p-p38 | Suppression of invasion and migration; downregulation of MMP-2/-9 | spandidos-publications.comspandidos-publications.com |

| PC-3, LNCaP (Prostate) | Activation of ERK and JNK | Induction of apoptosis | nih.gov |

| Caco-2 (Colorectal) | Activation of ERK1/2 | Regulation of G2/M arrest and apoptosis | aacrjournals.org |

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival, and its constitutive activation is a hallmark of many cancers. Research indicates that AITC can suppress the proliferation and invasion of human hepatocellular cancer HepG2 cells by inhibiting the AKT/NF-κB signaling pathway. e-century.us In this cell line, AITC treatment resulted in decreased phosphorylation of AKT and reduced transcriptional activity of NF-κB. e-century.us However, in another study using MDA-MB-231 breast cancer cells, AITC did not significantly alter the levels of NF-κB p65, suggesting that the effect of AITC on the NF-κB pathway may also be specific to the cancer type and cellular context. mdpi.com

Mechanisms of Action in Cancer Cells

Modulation of Signal Transduction Pathways

Nrf2 Activation

This compound (AITC) is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. nih.govnih.gov Activation of this pathway by AITC leads to the induction of various detoxification and antioxidant enzymes. spandidos-publications.com

In studies using RAW264.7 macrophage cells, AITC treatment resulted in an increase in the nuclear translocation of Nrf2. nih.gov This was accompanied by a subsequent increase in both the mRNA and protein levels of heme-oxygenase 1 (HO-1), a key Nrf2 target gene. nih.gov Similarly, in 16HBE14o- human bronchial epithelial cells stimulated with cigarette smoke extract, AITC was found to upregulate the expression of Nrf2. spandidos-publications.com Research has also shown that AITC can activate the Nrf2/NQO1 pathway, which may help improve oxidative stress in the lungs. nih.gov

The mechanism of Nrf2 activation by isothiocyanates like AITC is thought to involve the modification of Keap1, an inhibitor protein of Nrf2. youtube.com By reacting with Keap1, AITC facilitates the release of Nrf2, allowing it to move to the nucleus and initiate the transcription of protective genes. youtube.com While effective, some studies note that AITC can be slightly less potent in its Nrf2-activating capacity compared to other isothiocyanates, such as sulforaphane (B1684495) (SFN). nih.gov

| Cell Line | Key Findings | Reference |

|---|---|---|

| RAW264.7 Macrophages | AITC increased nuclear Nrf2 levels and induced HO-1 gene and protein expression. | nih.gov |

| 16HBE14o- Bronchial Epithelial Cells | AITC upregulated Nrf2 expression in cells stimulated by cigarette smoke extract. | spandidos-publications.com |

| Rat Lung Tissue (COPD Model) | AITC reversed the downregulation of Nrf2 and NQO1, activating the Nrf2/NQO1 pathway. | nih.gov |

DNA Damage Response and Replication Stress

AITC has been shown to exert anticancer effects by inducing DNA damage and replication stress in cancer cells. nih.govnih.gov This activity disrupts the cell cycle and can lead to cell death. In non-small cell lung cancer (NSCLC) cells (A549 and H1299), AITC exposure was found to induce replication stress. nih.govnih.gov This was evidenced by the formation of γH2AX and FANCD2 foci, which are markers of DNA double-strand breaks and stalled replication forks. nih.govnih.gov

The compound triggers ATM/ATR-mediated checkpoint responses, which are critical signaling pathways that react to DNA damage. nih.govnih.gov This response leads to cell cycle arrest in the S and G2/M phases, providing time for the cell to repair the damage or undergo apoptosis if the damage is too severe. nih.govnih.gov Studies have shown that the FANCD2 foci induced by AITC co-localize with BrdU, indicating the presence of stalled or collapsed DNA replication forks. nih.govnih.gov

In human breast cancer MCF-7 cells, AITC was also observed to induce DNA damage in a dose-dependent manner, as measured by the comet assay. iiarjournals.org This was accompanied by alterations in the expression of proteins involved in DNA damage and repair, including an increase in p-ATM, p-ATR, p53, and PARP, and a decrease in DNA-PK. iiarjournals.org These findings suggest that AITC not only causes DNA lesions but also impairs the cell's ability to repair them, contributing to its cytotoxic effects.

| Cell Line | Effect of AITC | Key Molecular Markers | Reference |

|---|---|---|---|

| A549 & H1299 (NSCLC) | Induction of replication stress and cell cycle arrest. | γH2AX, FANCD2 foci, ATM/ATR activation. | nih.govnih.gov |

| MCF-7 (Breast Cancer) | Induction of DNA damage and alteration of DNA repair protein expression. | Increased p-ATM, p-ATR, p53, PARP; Decreased DNA-PK. | iiarjournals.org |

| Ovarian Cancer Cells | Induction of replication stress-mediated DNA damage response. | Not specified. | nih.gov |

Anti-metastatic and Anti-invasion Effects

AITC demonstrates significant potential in inhibiting cancer metastasis and invasion, which are key processes in cancer progression. nih.gov Research has shown that AITC can suppress the migration and invasion of various cancer cell types.

In human colorectal cancer HT29 cells, AITC at concentrations of 5 and 10 μM was able to inhibit cell migration by 48% and 81%, respectively. nih.gov This effect was linked to the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are crucial for degrading the extracellular matrix and facilitating cell invasion. nih.gov Concurrently, AITC increased the expression of TIMP-1, a natural inhibitor of MMPs. nih.gov Similar dose-dependent decreases in MMP-2 and MMP-9 activity were observed in SK-Hep1 human hepatoma cells. nih.gov

In human gastric cancer AGS cells, AITC was found to suppress cell motility and invasion by affecting the PI3K/AKT and MAPK signaling pathways. nih.gov Furthermore, in a rat model of breast cancer, AITC treatment modulated the expression of MMP-2, MMP-9, and TIMP-2, thereby inhibiting invasion. bohrium.comresearchgate.net This was associated with the inhibition of the EGFR-mediated JAK-1/STAT-3 signaling pathway. bohrium.comresearchgate.net These findings collectively indicate that AITC's anti-metastatic effects are mediated through its influence on multiple signaling pathways and key protein expressions involved in cell motility and invasion. nih.govbohrium.com

Reactive Oxygen Species (ROS) Modulation

This compound exhibits a complex role in modulating reactive oxygen species (ROS) levels within cells, which can lead to different biological outcomes depending on the context. In some scenarios, AITC acts as a pro-oxidant, inducing ROS generation, which can trigger apoptosis in cancer cells. nih.govresearchgate.net For instance, in human colorectal adenocarcinoma HT-29 cells, AITC was found to induce apoptosis through ROS-based endoplasmic reticulum (ER) stress and the mitochondrial pathway. nih.gov The production of ROS was identified as a key trigger for ER stress markers like GADD153 and pro-apoptotic factors such as caspase-3. nih.gov

Conversely, AITC can also enhance the cellular antioxidant defense system, often through the activation of the Nrf2 pathway. nih.govresearchgate.net In a study on diabetic rats, a high dose of AITC upregulated the Nrf2 transcription factor and increased the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST) in the liver. nih.govresearchgate.net However, this was accompanied by an increase in markers of oxidative stress, suggesting a complex and potentially dose-dependent effect. nih.govresearchgate.net

In human cerebrovascular endothelial cells, AITC was shown to evoke a Ca2+-dependent nitric oxide release, which was triggered by the production of cytosolic, but not mitochondrial, ROS. mdpi.com This suggests that AITC-induced ROS can act as signaling molecules to modulate vascular function. mdpi.com The dual ability of AITC to both generate ROS and upregulate antioxidant defenses highlights its complex interaction with the cellular redox balance. researchgate.netnih.gov

Specific Cancer Models and Preclinical Investigations

Lung Cancer

Preclinical investigations have highlighted the potential of this compound (AITC) as a therapeutic agent for lung cancer, particularly non-small cell lung cancer (NSCLC). nih.govnih.gov Studies on human A549 and H1299 NSCLC cell lines have shown that AITC induces significant anticancer effects through the induction of replication stress. nih.govnih.govmdpi.com

AITC exposure triggers ATM/ATR-mediated checkpoint responses, leading to cell cycle arrest in the S and G2/M phases and the formation of DNA damage markers like γH2AX and FANCD2 foci. nih.govnih.gov In a comparative study, AITC was more effective at inhibiting NSCLC cell growth than phenyl isothiocyanate (PITC), with IC50 values of 10 μM for A549 cells and 5 μM for H1299 cells. mdpi.com

Furthermore, AITC has been identified as a potential radiosensitizing agent. nih.govnih.gov Combination therapy involving AITC followed by radiation treatment resulted in increased DNA damage response and enhanced cell killing in NSCLC cells compared to either treatment alone. nih.govnih.gov Analysis of this combination revealed synergistic effects, suggesting that AITC could be used to make tumor cells more susceptible to radiation therapy. nih.govnih.gov This provides a strong rationale for the preclinical evaluation of AITC, potentially in combination with standard treatments like radiation, for NSCLC. nih.gov

Breast Cancer

The effects of this compound (AITC) in preclinical breast cancer models have yielded varied results, suggesting that its efficacy may be dependent on the specific molecular subtype of the cancer.

In estrogen receptor-positive (ER+) MCF-7 human breast cancer cells, AITC has been shown to induce DNA damage and impair DNA repair mechanisms. iiarjournals.org It decreased the viability of MCF-7 cells and altered the expression of key DNA repair proteins, indicating a clear anti-cancer effect in this cell line. iiarjournals.org

However, research on the triple-negative breast cancer cell line MDA-MB-231 has produced conflicting findings. One study reported that AITC did not inhibit, but rather slightly promoted, the proliferation of MDA-MB-231 cells. nih.govnih.gov In this model, AITC did not induce apoptosis or cell cycle arrest and was found to increase the expression of the pro-survival gene BCL-2 and the mTOR gene. nih.govnih.gov Conversely, another study showed that AITC inhibited the EGFR-mediated JAK-1/STAT-3 signaling pathway in a rat model of chemically-induced mammary cancer, which is often used to model aggressive breast cancers. bohrium.comresearchgate.net This inhibition led to reduced angiogenesis and invasion. bohrium.comresearchgate.net These discrepancies highlight the complexity of AITC's action and suggest that its therapeutic potential in breast cancer may be context-dependent. mdpi.comnih.gov

| Breast Cancer Model | Key Findings | Reported Mechanism | Reference |

|---|---|---|---|

| MCF-7 (ER+) | Decreased cell viability, induced DNA damage. | Altered expression of DNA repair proteins (p-ATM, p53, PARP). | iiarjournals.org |

| MDA-MB-231 (Triple-Negative) | No inhibition of proliferation; slight promotion observed. | No induction of apoptosis; increased BCL-2 and mTOR expression. | nih.govnih.gov |

| DMBA-induced Rat Model | Inhibited tumor development, angiogenesis, and invasion. | Inhibition of EGFR-mediated JAK-1/STAT-3 signaling. | bohrium.comresearchgate.net |

Antimicrobial Activities

This compound is a well-documented antimicrobial agent with strong activity against a wide range of microorganisms, including pathogenic bacteria and fungi. mdpi.comnih.govmdpi.com It is recognized for its potent effects in both liquid media and its vapor form. nih.govresearchgate.net Its broad-spectrum activity has been demonstrated against various foodborne pathogens such as Campylobacter jejuni, Salmonella Montevideo, Escherichia coli O157:H7, and Listeria monocytogenes. nih.govfrontiersin.orgresearchgate.net The effectiveness of AITC as an antimicrobial supports its application in food preservation, where it can inhibit the growth of undesirable microorganisms and extend the shelf life of products. nih.govmdpi.com

Antibacterial Mechanisms

The antibacterial action of this compound is multifaceted, but a primary mechanism involves inflicting damage on bacterial cells. mdpi.comnih.gov Studies have shown that AITC is a bactericidal agent, meaning it actively kills bacteria rather than simply inhibiting their growth (bacteriostatic). frontiersin.org Its effectiveness extends to bacteria in all stages of growth, including stationary phase cells, which are often resistant to other types of antibiotics like penicillin G and streptomycin. nih.govresearchgate.net The bactericidal activity is often determined by measuring the leakage of cellular metabolites, such as materials that absorb light at wavelengths of 260 nm and 280 nm (indicative of nucleic acids and proteins, respectively). nih.govresearchgate.net

A critical aspect of this compound's antibacterial mechanism is its ability to alter the permeability of the bacterial cell membrane. nih.govresearchgate.net This effect is similar to that of polymyxin (B74138) B, an antibiotic known to disrupt cell membranes. nih.gov Treatment with AITC leads to a significant increase in membrane permeability, which results in the leakage of intracellular components. nih.govfrontiersin.org This disruption of the membrane integrity is a key factor in its bactericidal effect. The increased permeability can be observed through assays that measure the activity of enzymes like β-galactosidase outside the cell after exposure to AITC, indicating that the membrane has become compromised. nih.govresearchgate.net This damage to the cellular membrane system is a primary reason for AITC's toxicity to bacterial cells. nih.gov

Protein Structure Disruption

The biological activity of this compound is linked to its ability to interact with and modify proteins. One of the proposed mechanisms involves the disruption of protein structures, particularly by affecting disulfide bonds within bacterial proteins. frontiersin.org The isothiocyanate group (-N=C=S) is highly reactive and can readily form covalent bonds with nucleophilic groups in amino acid residues, such as the sulfhydryl groups of cysteine. This interaction can alter the protein's native three-dimensional conformation, which is crucial for its function. Disruption of the primary structure, the sequence of amino acids, can lead to improper folding and a non-functional protein. khanacademy.org This modification can subsequently inhibit enzyme activity and disrupt essential cellular processes. Research has also shown that AITC can induce the expression of heat shock proteins, which are involved in protein quality control and the degradation of misfolded proteins, further suggesting its impact on protein integrity. nih.gov

Antifungal Mechanisms

AITC demonstrates notable antifungal properties through multiple mechanisms of action, targeting critical components of fungal cell biology.

A primary target of AITC's antifungal activity is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Research has demonstrated that AITC effectively inhibits the production of ergosterol in the pathogenic yeast Candida albicans. nih.govnih.govresearchgate.net Studies have shown that AITC at a concentration of 0.125 mg/ml can completely inhibit ergosterol biosynthesis. nih.govresearchgate.net This inhibition disrupts the fungal membrane structure, leading to increased permeability and ultimately, cell death. The mechanism is similar to that of certain established antifungal drugs, which also target the ergosterol pathway. cohlife.org

AITC also exerts its antifungal effects by interfering with key signal transduction pathways that regulate fungal virulence and development. In Candida albicans, AITC has been shown to modulate the expression of genes involved in morphogenesis, particularly the transition from yeast to hyphal form, which is a critical virulence factor. nih.gov

Quantitative real-time polymerase chain reaction (qRT-PCR) analysis revealed that AITC treatment leads to the downregulation of genes that promote hyphal growth, such as PDE2, CEK1, and TEC1. nih.govnih.govresearchgate.net Conversely, it upregulates genes that act as negative regulators of filamentation, including MIG1, NRG1, and TUP1. nih.govnih.govresearchgate.net This modulation of gene expression effectively suppresses the fungus's ability to form invasive hyphae. For instance, at a concentration of 0.125 mg/ml, AITC was found to downregulate PDE2, CEK1, and TEC1 by 2.54-fold, 1.91-fold, and 1.04-fold, respectively, while upregulating MIG1, NRG1, and TUP1 by 9.22-fold, 3.35-fold, and 7.80-fold, respectively. nih.govnih.govresearchgate.net

**Table 1: Effect of this compound on Fungal Gene Expression in C. albicans*** *Data derived from studies on the antifungal mechanisms of AITC. nih.govresearchgate.net

| Gene | Function | Effect of AITC | Fold Change |

|---|---|---|---|

| PDE2 | Promotes hyphal growth | Downregulation | -2.54 |

| CEK1 | Promotes hyphal growth | Downregulation | -1.91 |

| TEC1 | Promotes hyphal growth | Downregulation | -1.04 |

| MIG1 | Represses filamentation | Upregulation | +9.22 |

| NRG1 | Represses filamentation | Upregulation | +3.35 |

| TUP1 | Represses filamentation | Upregulation | +7.80 |

Anti-inflammatory Effects

AITC possesses significant anti-inflammatory properties, which are primarily attributed to its ability to modulate inflammatory cytokines and inhibit key signaling pathways involved in the inflammatory response. nih.govresearchgate.netnih.gov

AITC has been shown to effectively reduce the production of pro-inflammatory cytokines. researchgate.net In studies using lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, AITC significantly decreased the mRNA levels and secretion of tumor necrosis factor-alpha (TNF-α). nih.govbohrium.com Furthermore, the expression of other pro-inflammatory markers, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS), was also downregulated following treatment with AITC. nih.govresearchgate.netresearchgate.net This modulation of cytokine production helps to dampen the inflammatory cascade. AITC's ability to inhibit these key mediators suggests its potential in mitigating inflammatory conditions. researchgate.netmdpi.com

Table 2: Modulation of Pro-inflammatory Markers by this compound Summary of findings from in vitro studies on RAW264.7 macrophages. nih.govresearchgate.netbohrium.com

| Inflammatory Marker | Type | Effect of AITC |

|---|---|---|

| TNF-α | Cytokine | Decreased mRNA and secretion |

| IL-1β | Cytokine | Decreased gene expression |

| IL-6 | Cytokine | Decreased gene expression |

| iNOS | Enzyme | Decreased gene expression |